molecular formula C10H7BrClF3OS B14063040 1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14063040
M. Wt: 347.58 g/mol
InChI Key: WVLUVGUZUOTCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrClF3OS and a molecular weight of 347.58 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethylthio groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of 1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The trifluoromethylthio group enhances the compound’s reactivity by stabilizing the transition state during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to its specific combination of bromine, chlorine, and trifluoromethylthio groups, which confer distinct reactivity and stability properties. This makes it a valuable intermediate in the synthesis of various organic compounds .

Properties

Molecular Formula

C10H7BrClF3OS

Molecular Weight

347.58 g/mol

IUPAC Name

1-bromo-1-[3-chloro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrClF3OS/c1-5(16)9(11)6-2-3-8(7(12)4-6)17-10(13,14)15/h2-4,9H,1H3

InChI Key

WVLUVGUZUOTCLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.